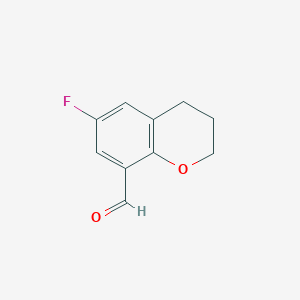

6-Fluorochroman-8-carbaldehyde

Übersicht

Beschreibung

6-Fluorochroman-8-carbaldehyde, also known as 6-fluoro-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde, is a chemical compound with the molecular formula C10H9FO2 . It is primarily used for research and development purposes .

Molecular Structure Analysis

The molecular structure of this compound consists of 10 carbon atoms, 9 hydrogen atoms, 1 fluorine atom, and 2 oxygen atoms . The molecule has a total of 13 heavy atoms and 6 aromatic heavy atoms . The structure is characterized by a fluorochroman core, which is a type of organic compound consisting of a chroman (a three-ring system consisting of two benzene rings fused with a saturated six-membered ring) substituted with a fluorine atom .Physical and Chemical Properties Analysis

This compound has an average mass of 180.176 Da and a monoisotopic mass of 180.058655 Da . It has a high gastrointestinal absorption and is permeable to the blood-brain barrier . It is soluble in water with a solubility of 0.72 mg/ml .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

- Acid-Catalyzed Ring Transformations : 6-Fluorochroman-8-carbaldehyde derivatives undergo transformations under acid catalysis, leading to various structural forms like dihydrochromeno and pyrrolidin-2-one derivatives (Bertha et al., 1998).

- Synthesis of Coumarin-8-carbaldehydes : Efficient synthesis routes for coumarin-8-carbaldehydes, related to this compound, are significant for their role as fluorophores and synthetic precursors (Zak et al., 2012).

- Synthesis of Heterocyclic Compounds : this compound is used in the synthesis of chroman bearing heterocyclic compounds like 1,2,4-triazoles and thiazolidinones, which have potential applications in pharmacology (Vekariya et al., 2014).

Fluorescence and Sensing Applications

- Fluorescent Sensors for Metal Ions : Chromone-derived Schiff-bases, related to this compound, have been developed as fluorescent sensors for metal ions like aluminum, showcasing high sensitivity and selectivity (Liu & Yang, 2018).

- Detection of Al(III) : Similar chromone derivatives have been used in the design of colorimetric and turn-on fluorescent probes for the detection of aluminum ions in various applications (Pang, Li, & Yang, 2018).

DNA Binding and Antioxidative Activity

- DNA Binding Properties : Ln(III) complexes of chromone-3-carbaldehyde derivatives, closely related to this compound, have been synthesized and studied for their DNA-binding properties. These complexes show potential for intercalation into DNA, indicating possible applications in biochemistry and medicinal chemistry (Wang et al., 2009).

- Antioxidative Activities : Certain Ln(III) complexes derived from chromone-3-carbaldehyde have demonstrated significant antioxidative activity, highlighting the potential for pharmacological applications (Wang, Yang, Crewdson, & Wang, 2007).

Wirkmechanismus

Biochemical Pathways

The biochemical pathways affected by 6-Fluorochroman-8-carbaldehyde are currently unknown

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are as follows :

- High Yes No Yes No No No No These properties impact the bioavailability of this compound, influencing its therapeutic potential.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound .

Safety and Hazards

6-Fluorochroman-8-carbaldehyde is labeled with the signal word “Warning” according to its Safety Data Sheet . The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Eigenschaften

IUPAC Name |

6-fluoro-3,4-dihydro-2H-chromene-8-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO2/c11-9-4-7-2-1-3-13-10(7)8(5-9)6-12/h4-6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSVLOWLCSDVHKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC(=C2)F)C=O)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10459388 | |

| Record name | 6-fluorochroman-8-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10459388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82060-91-1 | |

| Record name | 6-fluorochroman-8-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10459388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1589023.png)

![Furo[3,2-d]pyrimidine-2,4-diol](/img/structure/B1589024.png)